molecular formula C13H12BrNO2 B1382875 8-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1333255-21-2

8-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester

Cat. No. B1382875
M. Wt: 294.14 g/mol
InChI Key: TUMQMWIVAZEEMS-UHFFFAOYSA-N
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Description

8-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester (8-BMQCEE) is an organic compound with a unique structure. It is an important building block in organic synthesis, as it can be used to synthesize a variety of compounds with different properties. 8-BMQCEE has been studied extensively in the scientific community due to its potential applications in many areas.

Scientific Research Applications

Synthesis and Bromination

  • Synthesis Techniques: 8-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester and its derivatives are synthesized through various chemical reactions. For instance, 8-Methylquinoline-5-carboxylic acid, a related compound, is produced via the Skraup reaction from 3-amino-p-toluic acid or by hydrolysis of 5-cyano-8-methylquinoline (Gracheva & Tochilkin, 1980). Additionally, alcoholysis of 8-methyl-5-cyanoquinoline yields methyl and ethyl 8-methylquinoline-5-carboxylates, which can be converted to bromomethyl derivatives (Gracheva, Kovel'man & Tochilkin, 1982).

Photochemical Applications

  • Photolabile Protecting Group: A photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), a related compound, exhibits greater single photon quantum efficiency than other esters and is sensitive to multiphoton-induced photolysis for in vivo use. Its increased solubility and low fluorescence make it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthesis of Derivatives

  • Derivative Synthesis for Biological Studies: Synthesis of derivatives like 8-benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid arylamides is achieved by treating the ethyl ester with dimagnesylamines. These derivatives can be converted to 1-oxo-1,2,3,4,6,7,8,9-octa-hydrobenzo[b]-1,6-naphthyridines, which are important for biological studies (Sigova & Konshin, 1986).

Esterification Studies

  • Esterification Reaction Optimization: The esterification reaction of 2-methylquinoline-3-carboxylic acid, a related compound, in ethanol with concentrated H2SO4 as a catalyst, has been studied. The methodology provides advantages like shorter reaction time and higher yield, highlighting the importance of optimizing reaction conditions for such esters (Gao Wen-tao, 2009).

properties

IUPAC Name

ethyl 8-bromo-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMQMWIVAZEEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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